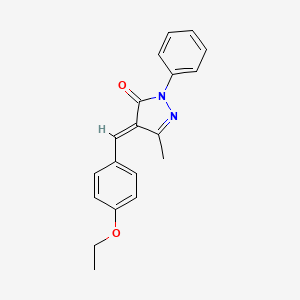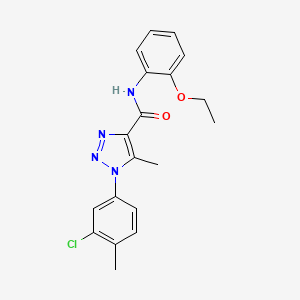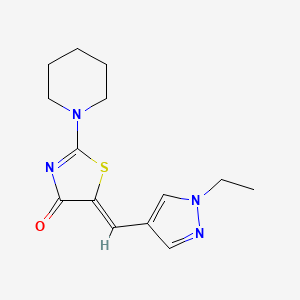![molecular formula C20H15Cl2N3OS2 B2515231 6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 338976-41-3](/img/structure/B2515231.png)
6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of imidazo[2,1-b][1,3]thiazole . It’s also known as CITCO . It belongs to the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring linked to an imidazole ring through a CC or CN bond . The CAS Number is 338404-52-7 and the molecular weight is 436.74 .Physical And Chemical Properties Analysis
The compound is a solid . Its solubility in DMSO is 28 mg/mL, and it’s insoluble in water . It should be stored in desiccated conditions .Scientific Research Applications
Antimycobacterial Agents
Imidazo[2,1-b][1,3]thiazole and benzo[d]-imidazo[2,1-b]-thiazole carboxamide derivatives have been found to be important in the search for new anti-mycobacterial agents . These compounds have been designed, synthesized, and evaluated for in vitro antitubercular activity .
Antioxidant Activity
Thiazole derivatives, which include the imidazo[2,1-b][1,3]thiazole ring, have been associated with antioxidant activity . This makes them potentially useful in conditions where oxidative stress plays a role.
Analgesic and Anti-inflammatory Activity
Thiazole derivatives have also been found to have analgesic and anti-inflammatory activities . This suggests potential applications in pain management and inflammatory conditions.
Antimicrobial and Antifungal Activity
Compounds with the imidazo[2,1-b][1,3]thiazole ring have been associated with antimicrobial and antifungal activities . This suggests potential use in the treatment of various infections.
Antiviral Activity
Thiazole derivatives have been associated with antiviral activity . This suggests potential applications in the treatment of viral infections.
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective activities . This suggests potential applications in conditions involving nerve damage or degeneration.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been associated with antitumor or cytotoxic activities . This suggests potential applications in cancer treatment.
Anticonvulsant Activity
Thiazole derivatives have been found to have anticonvulsant activities . This suggests potential applications in the treatment of seizure disorders.
Mechanism of Action
Safety and Hazards
Future Directions
Imidazo[2,1-b][1,3]thiazole derivatives have been used in the development of anticancer drugs . They have been shown to be effective in the treatment of certain cancers . A major challenge for researchers is to design new anticancer drugs that will be more selective for cancer cells, and thus have lesser side effects .
properties
IUPAC Name |
(E)-1-(6-benzylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[(2,4-dichlorophenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3OS2/c21-16-7-6-15(17(22)10-16)12-26-23-11-18-19(24-20-25(18)8-9-27-20)28-13-14-4-2-1-3-5-14/h1-11H,12-13H2/b23-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIIFZMZOXFJEN-FOKLQQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(N3C=CSC3=N2)C=NOCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=C(N3C=CSC3=N2)/C=N/OCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-(2-pyridyl)-4-pyrimidinol](/img/structure/B2515153.png)
![6,8-Dibromo-3-{[4-(2-furylcarbonyl)piperazinyl]carbonyl}chromen-2-one](/img/structure/B2515154.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2515158.png)
![6-(2-methylbutan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2515160.png)

![4-chloro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2515162.png)

![1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2515165.png)

![2-(2-Chloro-6-fluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2515169.png)
